molecular formula C7H13NO2 B13542075 (3R)-3-Amino-3-cyclobutylpropanoic acid

(3R)-3-Amino-3-cyclobutylpropanoic acid

Katalognummer: B13542075
Molekulargewicht: 143.18 g/mol
InChI-Schlüssel: BKTGHCWCUCSXIV-ZCFIWIBFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R)-3-Amino-3-cyclobutylpropanoic acid is an organic compound characterized by the presence of an amino group attached to a cyclobutyl ring and a propanoic acid chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-cyclobutylpropanoic acid typically involves the following steps:

    Amination: The addition of an amino group to the cyclobutylated intermediate.

    Carboxylation: The formation of the propanoic acid chain.

Common reagents used in these reactions include cyclobutyl halides, ammonia or amines, and carboxylating agents. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes .

Analyse Chemischer Reaktionen

Types of Reactions

(3R)-3-Amino-3-cyclobutylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro or nitroso group.

    Reduction: Reduction of the carboxyl group to an alcohol.

    Substitution: Replacement of the amino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, and substituted amino acids, depending on the specific reaction and conditions used .

Wissenschaftliche Forschungsanwendungen

(3R)-3-Amino-3-cyclobutylpropanoic acid has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of (3R)-3-Amino-3-cyclobutylpropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved include modulation of neurotransmitter systems and alteration of metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3R)-3-Hydroxypropanoic acid: Shares a similar propanoic acid chain but differs in the functional group attached to the cyclobutyl ring.

    ®-3-Hydroxytetradecanoic acid: Contains a longer aliphatic chain and different functional groups.

Uniqueness

(3R)-3-Amino-3-cyclobutylpropanoic acid is unique due to its specific combination of an amino group, cyclobutyl ring, and propanoic acid chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

Molekularformel

C7H13NO2

Molekulargewicht

143.18 g/mol

IUPAC-Name

(3R)-3-amino-3-cyclobutylpropanoic acid

InChI

InChI=1S/C7H13NO2/c8-6(4-7(9)10)5-2-1-3-5/h5-6H,1-4,8H2,(H,9,10)/t6-/m1/s1

InChI-Schlüssel

BKTGHCWCUCSXIV-ZCFIWIBFSA-N

Isomerische SMILES

C1CC(C1)[C@@H](CC(=O)O)N

Kanonische SMILES

C1CC(C1)C(CC(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.